[6-(1H-吡唑-1-基)吡啶-3-基]甲胺
描述
6-(1H-pyrazol-1-yl)pyridin-3-ylmethylamine (6-PPMA) is an organic compound derived from the pyrazole ring system that has a wide variety of uses in scientific research. 6-PPMA has been studied extensively in the past few decades due to its unique properties and potential applications in a variety of fields.
科学研究应用
抗结核药物
吡唑并[3,4-b]吡啶,包括[6-(1H-吡唑-1-基)吡啶-3-基]甲胺等化合物,已被确定为潜在的抗结核药物。它们的衍生物已显示出对结核分枝杆菌(结核病的病原体)具有显著的活性。 这些化合物的设计和合成旨在寻找可用于缩短结核病治疗的有效抗结核药物 .
黄嘌呤氧化酶抑制剂
这些化合物还被研究了它们对黄嘌呤氧化酶的抑制作用,黄嘌呤氧化酶是一种参与人类嘌呤代谢分解的酶,它会产生尿酸。 人们一直在寻找这种酶的抑制剂来治疗痛风等疾病,在这些疾病中,尿酸水平会过高 .
阿尔茨海默病治疗
研究表明,吡唑并[3,4-b]吡啶衍生物可能对治疗阿尔茨海默病有益。 这种应用是基于这些化合物与阿尔茨海默病病理相关的生物靶标相互作用的能力 .
胃肠道疾病
[6-(1H-吡唑-1-基)吡啶-3-基]甲胺的衍生物已被研究用于治疗各种胃肠道疾病。 这包括影响胃和肠道的疾病,可能是通过影响肠道菌群或影响胃肠道内的炎症过程 .
厌食症治疗
这些化合物可能用于治疗厌食症,这是一种严重且可能危及生命的进食障碍,其特征是体重明显过低、对增重的强烈恐惧以及对体重的扭曲感知 .
胆固醇形成抑制
吡唑并[3,4-b]吡啶类化合物已被证明是胆固醇形成抑制化合物。 这种应用在心血管疾病的背景下尤为重要,因为抑制胆固醇合成可以降低心脏病和中风的风险 .
作用机制
Target of Action
Pyrazole derivatives have been known to interact with various targets such asEstrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C .
Mode of Action
Pyrazole derivatives are known for their diverse pharmacological effects . The interaction of the compound with its targets and the resulting changes would depend on the specific biochemical context.
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been associated with a variety of biological activities, including antileishmanial and antimalarial activities .
Result of Action
Pyrazole derivatives have been associated with a variety of biological activities, including antileishmanial and antimalarial activities .
生化分析
Biochemical Properties
[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . This interaction is crucial as NAD+ is involved in numerous biological processes, including metabolism and aging. The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity.
Cellular Effects
The effects of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine exhibits antiproliferative activity, indicating its potential as an anti-cancer agent . This compound can modulate cell signaling pathways, leading to altered gene expression and metabolic changes that inhibit cell proliferation.
Molecular Mechanism
At the molecular level, [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, its interaction with NAMPT results in the modulation of NAD+ levels, which in turn affects numerous downstream processes . Additionally, [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies in vitro and in vivo have shown that [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine can have sustained effects on cellular function, including prolonged antiproliferative activity in cancer cells .
Dosage Effects in Animal Models
The effects of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects, such as reduced tumor growth in cancer models . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with NAMPT influences the NAD+ salvage pathway, which is essential for maintaining cellular energy balance and redox status . This compound can also affect other metabolic pathways by modulating the activity of key enzymes.
Transport and Distribution
The transport and distribution of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing the delivery and efficacy of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine in therapeutic applications.
Subcellular Localization
The subcellular localization of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, where it exerts its biological effects . For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes.
属性
IUPAC Name |
(6-pyrazol-1-ylpyridin-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-6-8-2-3-9(11-7-8)13-5-1-4-12-13/h1-5,7H,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZFUHSBSCYJJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585418 | |
Record name | 1-[6-(1H-Pyrazol-1-yl)pyridin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
956191-88-1 | |
Record name | 1-[6-(1H-Pyrazol-1-yl)pyridin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [6-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。